L-Asparagine-N-Fmoc,N-beta-trityl-15N2
Overview
Description
L-Asparagine-N-Fmoc,N-beta-trityl-15N2 is a compound that features a 15N isotopic label, making it valuable for various scientific research applications. This compound is a derivative of L-asparagine, an amino acid, and is protected with Fmoc (fluorenylmethyloxycarbonyl) and trityl groups to prevent unwanted reactions during synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparagine-N-Fmoc,N-beta-trityl-15N2 typically involves multiple steps:
Crystallization: Formation of N’-Trityl-L-asparagine crystals.
Centrifugation: Extraction of N’-Trityl-L-asparagine crystals.
Washing: Removal of residual starting materials.
Extraction: Obtaining N-Acetyl-L-asparagine.
Centrifugation: Final extraction of N’-Trityl-L-asparagine.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar steps to those used in laboratory synthesis, scaled up for larger quantities.
Chemical Reactions Analysis
Types of Reactions
L-Asparagine-N-Fmoc,N-beta-trityl-15N2 can undergo various chemical reactions, including:
Deprotection: Removal of the Fmoc and trityl groups under acidic conditions.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Deprotection: Typically performed using trifluoroacetic acid (TFA) in dichloromethane (DCM) for 1-3 hours.
Substitution: Various reagents can be used depending on the desired functional group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields L-asparagine with free amino and carboxyl groups.
Scientific Research Applications
L-Asparagine-N-Fmoc,N-beta-trityl-15N2 is used in various scientific research fields:
Biology: Used in studies involving protein synthesis and amino acid metabolism.
Industry: Utilized in the synthesis of peptides and other complex molecules.
Mechanism of Action
The mechanism of action of L-Asparagine-N-Fmoc,N-beta-trityl-15N2 involves its incorporation into peptides and proteins during synthesis. The Fmoc and trityl groups protect the amino and carboxyl groups, preventing unwanted reactions. Once incorporated, the protecting groups are removed, allowing the compound to participate in further reactions .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Asn(Trt)-OH: Another protected form of L-asparagine, but without the 15N isotopic label.
N-Fmoc-L-Asparagine (DOD): Similar in structure but used for different applications.
Uniqueness
L-Asparagine-N-Fmoc,N-beta-trityl-15N2 is unique due to its 15N isotopic label, which makes it particularly valuable for studies requiring precise quantitation and tracking of nitrogen atoms .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-oxo-4-(trityl(15N)amino)butanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H32N2O5/c41-35(40-38(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28)24-34(36(42)43)39-37(44)45-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33/h1-23,33-34H,24-25H2,(H,39,44)(H,40,41)(H,42,43)/t34-/m0/s1/i39+1,40+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYAFJQCGPUXJY-OVARWPCFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)[15NH]C(=O)C[C@@H](C(=O)O)[15NH]C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H32N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601139911 | |
Record name | L-Asparagine-15N2, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601139911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
598.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204633-98-7 | |
Record name | L-Asparagine-15N2, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=204633-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Asparagine-15N2, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601139911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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